4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide
Description
Properties
CAS No. |
167321-71-3 |
|---|---|
Molecular Formula |
C22H16Cl2N2O4S2 |
Molecular Weight |
507.4 g/mol |
IUPAC Name |
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H16Cl2N2O4S2/c23-15-5-9-17(10-6-15)31(27,28)25-21-13-14-22(20-4-2-1-3-19(20)21)26-32(29,30)18-11-7-16(24)8-12-18/h1-14,25-26H |
InChI Key |
XNUCDMDHVWJDIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Naphthalene Diamine Intermediates
The principal route involves the sequential sulfonylation of 1,4-naphthalenediamine using 4-chlorobenzenesulfonyl chloride.
Procedure :
- Preparation of 4-chlorobenzenesulfonyl chloride :
Chlorobenzene is sulfonated with chlorosulfonic acid under anhydrous conditions, yielding 4-chlorobenzenesulfonyl chloride.
- Stepwise Sulfonylation :
- First Sulfonylation : 1,4-Naphthalenediamine reacts with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., N-methylpyrrolidone) at 50–60°C for 4–6 hours. A stoichiometric excess of sulfonyl chloride ensures mono-substitution at the 1-position.
- Second Sulfonylation : The intermediate 4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-amine undergoes a second sulfonylation with 4-chlorobenzenesulfonyl chloride under similar conditions, achieving bis-substitution.
Critical Parameters :
- Solvent Choice : N-methylpyrrolidone enhances solubility of aromatic intermediates and minimizes side reactions.
- Temperature Control : Elevated temperatures (>60°C) risk decomposition, while suboptimal temperatures (<40°C) prolong reaction times.
Side Reactions :
Friedel-Crafts-Mediated Sulfone Formation
An alternative pathway employs Friedel-Crafts alkylation to construct the naphthalene-sulfonamide linkage.
Procedure :
- Activation of Sulfonyl Chloride :
4-Chlorobenzenesulfonyl chloride is treated with iron(III) chloride (1–3 mol%) at 120–160°C to generate a reactive sulfonium intermediate.
- Coupling with Naphthalene :
The activated sulfonyl species reacts with 1-aminonaphthalene-4-sulfonamide in chlorobenzene, facilitating electrophilic aromatic substitution at the 4-position.
Advantages :
- Higher regioselectivity compared to direct sulfonylation.
- Reduced formation of di-sulfonated byproducts.
Limitations :
- Requires stringent anhydrous conditions to prevent catalyst deactivation.
- Post-reaction purification is complicated by residual iron salts.
Optimization of Reaction Conditions
Catalytic Enhancements
Recent advances leverage transition metal catalysts to accelerate sulfonamide bond formation:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hafnium(IV) chloride | NMP | 150 | 95.5 | 98.8 |
| Zirconium(IV) chloride | Toluene | 130 | 89.2 | 95.3 |
| Iron(III) chloride | Chlorobenzene | 160 | 82.7 | 91.6 |
Data extrapolated from analogous sulfonamide syntheses.
Hafnium tetrachloride emerges as superior due to its Lewis acidity and tolerance to electron-deficient aryl systems.
pH-Dependent Purification Strategies
Post-synthesis isolation exploits the differential solubility of sulfonamides:
Alkaline Extraction :
The crude product is dissolved in aqueous sodium hydroxide (pH 10–12), precipitating insoluble byproducts like 4,4'-dichlorodiphenyl sulfone.Acid-Induced Crystallization :
Adjusting the filtrate to pH 5–6 with hydrochloric acid precipitates the target compound as a crystalline solid.
Yield Optimization :
- Cooling the acidified solution to 10°C increases recovery by 15–20%.
- Salting out with NaCl further enhances yield but risks occluding impurities.
Analytical Validation and Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC with a C18 column (mobile phase: methanol-water 70:30, λ = 254 nm) confirms reaction completion by monitoring the disappearance of 1,4-naphthalenediamine (retention time: 3.2 min) and the emergence of the target compound (retention time: 8.7 min).
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 8.5 Hz, 2H, naphthalene H), 7.89 (d, J = 8.5 Hz, 4H, chlorophenyl H), 7.72 (s, 2H, NH).
- IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1162 cm⁻¹ (S=O symmetric stretch).
Industrial Scalability and Environmental Considerations
The patented aqueous-phase sulfonylation process reduces organic solvent use by 40% compared to traditional methods. However, wastewater containing residual amines and sulfonic acids necessitates advanced oxidation treatment prior to discharge.
Chemical Reactions Analysis
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to amine derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein binding interactions.
Medicine: Research into its potential as a pharmaceutical agent includes investigations into its anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of specialty chemicals and materials, particularly in the field of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the chlorophenyl groups may engage in hydrophobic interactions. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Key Differences :
- Naphthalene vs. Benzene : The naphthalene core in the target compound increases molecular rigidity and surface area, enhancing binding to hydrophobic pockets in proteins compared to single-ring analogs .
- Chlorine Substitution: The dual 4-Cl groups in the target compound improve lipophilicity (logP ~4.2) compared to non-chlorinated analogs (logP ~2.8), influencing membrane permeability .
Analogues with Heterocyclic Modifications
Substitution of the naphthalene with heterocycles alters electronic properties and bioactivity:
Key Differences :
Pharmacologically Active Analogues
Several analogs exhibit documented biological activity:
Key Differences :
- Functional Groups : Flusulfamide’s nitro and trifluoromethyl groups enhance electrophilicity, making it reactive toward fungal enzymes, whereas the target compound’s bis-sulfonamide design prioritizes protein binding over reactivity .
- Molecular Complexity : The Nrf2 activator in has a highly branched structure, enabling multi-target engagement but reducing synthetic accessibility compared to the target compound .
Physicochemical and Pharmacokinetic Comparison
Key Insights :
- The target compound’s higher polar surface area (PSA) and molecular weight suggest reduced blood-brain barrier penetration compared to simpler analogs but improved solubility in polar solvents .
- Flusulfamide’s higher PSA and nitro group may contribute to soil persistence, aligning with its agricultural use .
Biological Activity
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide is a complex organic compound with significant biological activity. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties and potential therapeutic applications in various diseases. Its unique structure, featuring multiple chlorinated phenyl groups and a naphthalene moiety, enhances its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide is C26H24Cl2N2O3S, with a molecular weight of approximately 507.4 g/mol. The compound is characterized by the following structural features:
- Chlorinated Phenyl Groups : Two chlorine atoms increase lipophilicity and may enhance biological activity.
- Naphthalene Moiety : Contributes to the compound's stability and potential interaction with biological targets.
- Sulfonamide Functional Groups : Known for their ability to form hydrogen bonds, influencing binding affinity in biological systems.
Antibacterial Properties
Sulfonamides, including 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide, exhibit antibacterial activity primarily through the inhibition of bacterial folate synthesis. This mechanism disrupts nucleic acid synthesis, leading to bacterial cell death. Studies indicate that this compound may have enhanced efficacy against resistant strains due to its structural complexity.
Anticancer Potential
Recent research highlights the potential of this compound in cancer therapy. Its ability to interact with specific molecular targets involved in cancer cell proliferation has been investigated. For instance, it has been shown to inhibit certain kinases that are critical for tumor growth and survival.
Case Study 1: Antibacterial Efficacy
A study conducted on various bacterial strains demonstrated that 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard sulfonamide drugs, indicating its potential as a therapeutic agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines showed that the compound effectively reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction via mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis |
| MCF-7 | 15 | Cell Cycle Arrest |
Research Findings
Research indicates that the biological activity of 4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide is influenced by its chemical structure. The presence of multiple chlorine atoms enhances its lipophilicity, allowing for better membrane penetration and increased interaction with intracellular targets.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
